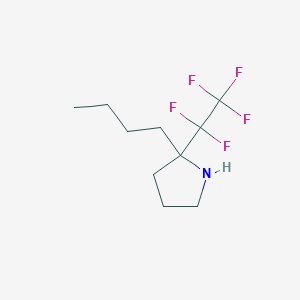

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

説明

Chemical Identity and Nomenclature

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is a fluorinated nitrogen heterocycle with the molecular formula $$ \text{C}{10}\text{H}{16}\text{F}_5\text{N} $$ and a molecular weight of 245.23 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure: a pyrrolidine ring substituted at the 2-position with a butyl group and a 1,1,2,2,2-pentafluoroethyl moiety. The compound’s structural uniqueness arises from the combination of a saturated five-membered ring and highly fluorinated substituents.

Structural Features:

- Core : Pyrrolidine (C$$4$$H$$9$$N) with sp$$^3$$-hybridized nitrogen.

- Substituents :

- SMILES : FC(F)(F)C(C1(CCCC)NCCC1)(F)F.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century with Alexander Borodin’s halogen exchange reactions. However, the development of this compound aligns with advancements in fluorination methodologies during the late 20th and early 21st centuries. Key milestones include:

- Grignard Reagent Utilization : As seen in related compounds like R-2-(2,5-difluorophenyl)pyrrolidine, Grignard reactions enable precise substitution patterns.

- Fluorinated Building Blocks : The pentafluoroethyl group’s introduction leverages trifluoroethyl precursors, a strategy common in modern fluorochemical synthesis.

This compound exemplifies the shift toward sterically controlled fluorination, where bulky substituents like the butyl group direct regioselectivity during ring functionalization.

Position within Fluorinated Pyrrolidine Compounds

Fluorinated pyrrolidines are a subclass of nitrogen heterocycles valued for their conformational rigidity and bioactivity. A comparison with analogous compounds highlights unique features:

The butyl-pentafluoroethyl combination in this compound balances lipophilicity and electronic effects, making it suitable for catalysis and materials science.

Significance in Heterocyclic Chemistry Research

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)prolidine is pivotal in exploring:

- Conformational Control : Fluorine’s electronegativity and the butyl group’s steric bulk stabilize specific ring puckering modes, influencing molecular recognition.

- Synthetic Versatility : The compound serves as a precursor for bicyclic amines via photochemical ring contraction.

- Material Science Applications : Fluorinated pyrrolidines enhance ionic liquid properties, such as thermal stability and conductivity.

特性

IUPAC Name |

2-butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F5N/c1-2-3-5-8(6-4-7-16-8)9(11,12)10(13,14)15/h16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATUAYSAIHYCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCCN1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluoroalkylation via Copper-Catalyzed Pentafluoroethylation

A recent and versatile method for introducing the pentafluoroethyl group involves copper-catalyzed pentafluoroethylation using well-defined copper complexes bearing perfluoroalkyl ligands. This method allows the direct pentafluoroethylation of organic substrates under mild conditions.

-

- Use of [Ph4P]+[Cu(CF2CF3)2] as a pentafluoroethylating agent.

- Oxidants such as K2S2O8 and photosensitizers like [Mes-Acr-Me][BF4-] under blue LED irradiation.

- Solvent: Acetonitrile (MeCN).

- Reaction time: ~12 hours under inert atmosphere.

-

- The copper complex transfers the pentafluoroethyl radical to the substrate, enabling selective C–C bond formation at the 2-position of pyrrolidine derivatives.

-

- High regioselectivity and yields.

- Applicable to substrates with various functional groups.

This method is supported by detailed experimental procedures and purification steps involving silica gel chromatography to isolate the desired pentafluoroethylated pyrrolidine derivatives.

Multicomponent Domino Cyclization for Fluorinated Pyrrolidines

A domino cyclization approach involving trifluoropyruvate and ketones with amino alcohols has been reported for synthesizing fluorinated pyrrolidine derivatives:

-

- Equimolar reaction of ethyl trifluoropyruvate, ketones (e.g., acetone or 2-butanone), and amino alcohols in solvents like 1,4-dioxane or THF.

- Formation of tetrahydropyrrolo-oxazacycles with trifluoromethyl substituents.

- The reaction proceeds via aldol addition and cyclization steps, yielding diastereomeric mixtures separable by chromatography.

-

- Although focused on trifluoromethyl rather than pentafluoroethyl groups, the methodology demonstrates the feasibility of constructing fluorinated pyrrolidine frameworks via domino reactions.

- The approach highlights the influence of steric and electronic factors on nucleophilicity and product distribution.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The copper-catalyzed pentafluoroethylation method is currently the most direct and efficient for introducing the pentafluoroethyl group onto pyrrolidine rings, benefiting from recent advances in copper-fluoroalkyl chemistry.

The Grignard reagent approach, while classical, offers excellent control over stereochemistry and is adaptable for various fluorinated substituents, including pentafluoroethyl groups if suitable reagents are available.

Domino cyclization methods provide innovative routes to fluorinated pyrrolidines but are more suited to trifluoromethyl derivatives and may require further optimization for pentafluoroethyl analogs.

Industrial synthesis favors methods with mild conditions, high selectivity, and scalability, making the Grignard and copper-catalyzed methods preferable.

化学反応の分析

Types of Reactions

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Substituted pyrrolidine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Fluorinated compounds like 2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine are increasingly significant in drug design due to the following reasons:

- Enhanced Bioactivity : The incorporation of fluorine can improve the metabolic stability and bioactivity of pharmaceutical agents. For instance, fluorination often enhances binding affinity to biological targets while reducing susceptibility to metabolic degradation .

- Drug Development : Fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use. They are particularly valuable in developing drugs that require high potency and selectivity .

| Property | Significance |

|---|---|

| Metabolic Stability | Increases resistance to enzymatic breakdown |

| Bioactivity Enhancement | Improves efficacy against target proteins |

| Physicochemical Properties | Modifies solubility and absorption rates |

Environmental Studies

The environmental impact of fluorinated compounds is a growing concern. Research indicates that while these compounds can enhance product efficacy in pharmaceuticals and agrochemicals, they may also lead to persistent environmental pollutants. The degradation pathways and ecological effects of such substances are critical areas of study .

- Persistence : Many fluorinated compounds resist degradation, leading to accumulation in ecosystems. This persistence raises concerns about long-term environmental health impacts .

- Biomarkers of Exposure : Understanding the metabolism of these compounds can help establish biomarkers for exposure assessment in environmental health studies .

Industrial Applications

The unique properties of fluorinated compounds make them suitable for various industrial applications:

- Chemical Manufacturing : Used as intermediates in synthesizing other chemical products.

- Material Science : Their stability under extreme conditions makes them ideal for use in specialized coatings and materials .

Case Study 1: Drug Development

A notable example involves the synthesis of a new class of anti-cancer drugs where the introduction of fluorine atoms significantly improved their potency and selectivity against cancer cells. The study demonstrated that replacing hydrogen atoms with fluorine at strategic positions led to enhanced pharmacological profiles without increasing toxicity levels.

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental persistence of fluorinated agrochemicals revealed that residues could be detected in surface water bodies long after application. This led to regulatory discussions on the allowable limits for such chemicals in agricultural practices.

作用機序

The mechanism of action of 2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine involves its interaction with specific molecular targets. The pentafluoroethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analog: (±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine (Compound 8)

- Structure : Features a pyrrolidine ring conjugated with a cyclopentene dicarboxylate and a phenylbutyryl group.

- Key Differences :

- Lacks fluorine substituents, resulting in lower hydrophobicity (LogP ~3.5 estimated) compared to the fluorinated analog.

- The phenyl group enhances π-π stacking interactions, whereas the pentafluoroethyl group in 2-butyl-2-(pentafluoroethyl)pyrrolidine strengthens van der Waals and dipole-dipole interactions.

- Applications : Used in organic synthesis as intermediates for bioactive molecules .

Fluorinated Cyclohexane Derivative: PFECHS

- Structure : 1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic acid.

- Key Differences :

- Contains a sulfonic acid group (-SO₃H) and a cyclohexane core, contrasting with the amine-rich pyrrolidine.

- Higher molecular weight (568.2 g/mol) and acidity (pKa ~1–2) due to the sulfonic acid group.

- Applications: Potential surfactant or electrolyte in batteries due to its ionic character .

Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

- Structure : General formula CF₃(CF₂)ₙ-O-(CF₂)ₘCOOH.

- Key Differences: Carboxylic acid functionality increases water solubility compared to the non-ionic pyrrolidine derivative. Longer perfluoroalkyl chains enhance environmental persistence and bioaccumulation risks.

- Applications : Industrial surfactants and firefighting foams .

Data Table: Comparative Properties

Research Findings and Trends

- Electronic Effects: The pentafluoroethyl group in 2-butyl-2-(pentafluoroethyl)pyrrolidine reduces the basicity of the pyrrolidine nitrogen (pKa ~7–8) compared to non-fluorinated analogs (pKa ~10–11), altering reactivity in proton-coupled reactions .

- Thermal Stability : Fluorinated pyrrolidines exhibit higher thermal stability (decomposition >250°C) than phenyl-substituted derivatives (~200°C) due to strong C-F bonds .

生物活性

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is a synthetic organic compound notable for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with both a butyl group and a pentafluoroethyl group. This unique combination of substituents contributes to its distinct chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of proliferation in A549 lung cancer cells .

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on existing literature:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- ROS Scavenging : Its antioxidant properties might stem from the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Inflammatory Pathway Modulation : The compound may influence signaling pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

A review of relevant literature highlights several case studies that illustrate the biological activity of this compound:

- Study on Antitumor Effects : In a study examining various organofluorine compounds, this compound was found to exhibit significant cytotoxicity against A549 cells with an IC50 value indicating effective concentration levels for therapeutic applications .

- Oxidative Stress Reduction : A recent investigation into the antioxidant capabilities of fluorinated compounds demonstrated that this compound effectively reduced LPS-induced oxidative stress in cellular models . This suggests potential applications in conditions where oxidative stress plays a critical role.

Data Table: Summary of Biological Activities

Q & A

Q. How do I design a structure-activity relationship (SAR) study for fluorinated pyrrolidine analogs?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length, fluorine position). Test bioactivity in cellular assays (IC₅₀ for cytotoxicity) and correlate with computed descriptors (logP, polar surface area). Use PCA (principal component analysis) to identify critical structural determinants .

Notes on Evidence Utilization

- Synthesis protocols and NMR data from Poluikova et al. (2016) and Dybek et al. (2019) provide foundational methodologies.

- Advanced analytical techniques (GC-MS, chiral HPLC) are informed by pharmacopeial standards and isomer characterization studies .

- Physicochemical property guidelines derive from PubChem/EPA DSSTox and material safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。